molecular formula C16H11ClN2OS2 B2760052 (E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 392323-04-5

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2760052
CAS RN: 392323-04-5
M. Wt: 346.85
InChI Key: ALANMMRRKPSNOC-BQYQJAHWSA-N
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Description

(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Herbicidal Activity

Compounds structurally similar to "(E)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide" have been synthesized and tested for their herbicidal activities. A study highlighted the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which exhibited good herbicidal activities by inhibiting PSII electron transport, indicating potential agricultural applications (Wang et al., 2004).

Solar Cell Applications

Novel organic sensitizers with structures akin to the given compound have shown significant potential in solar cell applications. For instance, organic sensitizers designed with donor, electron-conducting, and anchoring groups exhibited high incident photon to current conversion efficiency when anchored onto TiO2 film, marking an advancement in photovoltaic technology (Kim et al., 2006).

Dye-Sensitized Solar Cells

In the context of dye-sensitized solar cells (DSSCs), derivatives incorporating the thiophen-2-yl and thiazole units have been synthesized for enhanced light-harvesting capabilities. One study demonstrated that novel coumarin sensitizers with a 2-(thiophen-2-yl)thiazole bridge showed superior photoelectric conversion efficiency, suggesting their applicability in improving DSSC performance (Han et al., 2015).

Optical Limiting for Optoelectronic Devices

Thiophene dyes, similar in function to the query compound, have been developed for nonlinear optical limiting, crucial for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. These materials show promise in optoelectronic applications due to their efficient nonlinear absorption and optical limiting behavior (Anandan et al., 2018).

properties

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS2/c17-12-5-3-11(4-6-12)14-10-22-16(18-14)19-15(20)8-7-13-2-1-9-21-13/h1-10H,(H,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALANMMRRKPSNOC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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